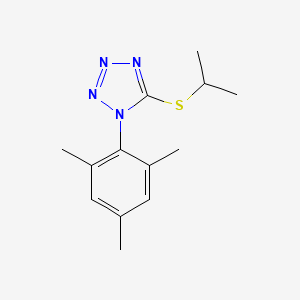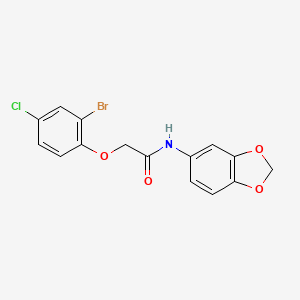
4-chloro-N-(2-iodophenyl)-3-nitrobenzamide
説明
4-chloro-N-(2-iodophenyl)-3-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CINPA1 and has been shown to have a variety of biochemical and physiological effects. In
作用機序
CINPA1 binds to C9orf72 and prevents its interaction with other proteins, including SMCR8 and WDR41. This interaction is essential for the normal functioning of C9orf72, and its inhibition by CINPA1 leads to a reduction in autophagy and lysosomal function. This, in turn, leads to the accumulation of toxic protein aggregates, which are a hallmark of neurodegenerative diseases.
Biochemical and Physiological Effects:
CINPA1 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of C9orf72, CINPA1 has been shown to induce autophagy in cancer cells and to inhibit the growth of breast cancer cells. It has also been shown to reduce inflammation in a mouse model of colitis.
実験室実験の利点と制限
CINPA1 has several advantages for lab experiments. It is a potent and selective inhibitor of C9orf72, which makes it an ideal tool for studying the role of this protein in various diseases. It has also been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to use in experiments. However, CINPA1 has some limitations as well. It is a relatively expensive compound, which may limit its use in some experiments. It also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on CINPA1. One area of research is the development of more potent and selective inhibitors of C9orf72. Another area of research is the investigation of the role of C9orf72 in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the therapeutic potential of CINPA1 in neurodegenerative diseases should be further explored in preclinical and clinical studies.
Conclusion:
In conclusion, 4-chloro-N-(2-iodophenyl)-3-nitrobenzamide is a chemical compound that has the potential to be a valuable tool in scientific research. Its inhibition of C9orf72 makes it an ideal compound for studying the role of this protein in neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of CINPA1 and its potential as a therapeutic agent.
合成法
The synthesis of CINPA1 involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride. The resulting product is then reacted with 2-iodoaniline to produce the final compound, 4-chloro-N-(2-iodophenyl)-3-nitrobenzamide. This synthesis method has been optimized over the years to produce high yields of pure CINPA1.
科学的研究の応用
CINPA1 has been shown to be a potent and selective inhibitor of the intracellular protein C9orf72. This protein has been implicated in several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). By inhibiting C9orf72, CINPA1 has the potential to be used as a therapeutic agent for these diseases.
特性
IUPAC Name |
4-chloro-N-(2-iodophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O3/c14-9-6-5-8(7-12(9)17(19)20)13(18)16-11-4-2-1-3-10(11)15/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZXEFBHMGQDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265538 | |
| Record name | 4-Chloro-N-(2-iodophenyl)-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-iodophenyl)-3-nitrobenzamide | |
CAS RN |
329941-10-8 | |
| Record name | 4-Chloro-N-(2-iodophenyl)-3-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329941-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N-(2-iodophenyl)-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-butynoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6057773.png)

![N-(4-chlorobenzyl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6057777.png)
![4-ethyl-N,N-dimethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B6057788.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6057803.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6057804.png)


![1-[cyclohexyl(methyl)amino]-3-[3-({[2-(2-furyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6057817.png)
![N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B6057826.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6057834.png)

![6-ethyl-1,3-dimethyl-8-(2-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6057851.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6057874.png)